Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-

Organic Synthesis Building Block Ketone Reactivity

Researchers requiring a ketone-functionalized cyclobutyl scaffold often face limited options. N-(2-Oxobutyl)cyclobutylacetamide provides the precise 2-oxobutyl handle essential for reductive amination, Wittig reactions, and heterocycle synthesis-transformations impossible with non-functionalized analogs. - Differentiates from N-cyclobutylacetamide by providing a reactive ketone for fragment elaboration. - Higher MW (183.25) and distinct LogP (0.9) ensure clear separation in HPLC/LC-MS methods. - Sourced with ≥98% purity and shipped globally for immediate research use.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 114645-49-7
Cat. No. B187282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[1-(2-oxobutyl)cyclobutyl]-
CAS114645-49-7
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCC(=O)CC1(CCC1)NC(=O)C
InChIInChI=1S/C10H17NO2/c1-3-9(13)7-10(5-4-6-10)11-8(2)12/h3-7H2,1-2H3,(H,11,12)
InChIKeyUXBGQLAIFFNPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketone-Functionalized Cyclobutyl Acetamide Building Block


Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is a synthetic organic molecule belonging to the cyclobutyl amide class. Its structure features a cyclobutane ring substituted at the 1-position with an acetamide group and a 2-oxobutyl side chain. This dual functionality—a strained carbocycle and a ketone-bearing alkyl chain—distinguishes it from simpler cyclobutyl amides. Computed molecular properties include a molecular weight of 183.25 g/mol, a predicted XlogP of 0.9, and a topological polar surface area (TPSA) of 46.2 Ų . This compound is primarily utilized as a research intermediate, where the ketone group serves as a handle for further synthetic elaboration.

Ketone handle for carbonyl-dependent synthesis
Cyclobutyl scaffold for ring-strain studies
Research intermediate; not for direct bioassay

Why N-[1-(2-oxobutyl)cyclobutyl]acetamide Is Irreplaceable


Direct substitution of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- with common analogs like N-cyclobutylacetamide or N-(1-methylcyclobutyl)acetamide is not feasible in synthetic applications requiring a ketone functional group. The 2-oxobutyl chain is essential for subsequent reactions such as condensations, reductions, or heterocycle formations that are impossible with the non-functionalized alkyl or methyl analogs. Physicochemical differences, including a higher molecular weight (183.25 vs. ~113-127 g/mol) and altered lipophilicity (XlogP 0.9) compared to simpler analogs, would also lead to different solubility and chromatographic behavior, disrupting established synthetic or analytical protocols .

Ketone absenceCommon cyclobutylamides lack the 2-oxobutyl ketone, blocking carbonyl-dependent reactions.
MW shiftHigher molecular weight (183 vs ~113–127 g/mol) may alter purification and analytical behavior.
Lipophilicity mismatchDifferent XlogP (~0.9) compared to simpler analogs (~0.36) may shift solubility and chromatographic profiles.

Quantitative Differentiation from Simpler Cyclobutyl Amides


Ketone Reactivity: Functional Group Advantage

Unlike N-cyclobutylacetamide (CAS 61771-98-0), which lacks a reactive carbonyl on its side chain, Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- contains a 2-oxobutyl ketone group. This ketone is a site for nucleophilic addition, condensation, and reduction reactions that are simply not possible with the saturated, unfunctionalized cyclobutyl analog. This is a qualitative, class-level structural inference, but it represents the most fundamental point of differentiation for procurement decisions .

Ketone Reactivity
Class-level
Target: Ketone presentvsComparator: Absent
Enables carbonyl-dependent synthetic routes
Qualitative structural differentiation
Organic Synthesis Building Block Ketone Reactivity

Molecular Weight Differentiation

Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- has a significantly higher molecular weight (183.25 g/mol) compared to the closely related N-(1-methylcyclobutyl)acetamide (CAS 98435-32-6, MW 127.18 g/mol) . This 44% mass difference translates into distinct physical properties, including a predicted higher boiling point and different retention times in chromatographic purification, which are critical for isolation and quality control.

Molecular Weight
Reported
+56.07 g/mol (44% larger)
Supports purification method differentiation
Based on supplier data sheets
Physicochemical Properties Molecular Weight Purification

Lipophilicity Profile Comparison

The target compound's computed XlogP of 0.9 indicates a moderate lipophilicity, driven by the 2-oxobutyl chain . In comparison, the simpler N-cyclobutylacetamide (computed XlogP ~0.36) is more hydrophilic . This difference in partition coefficient would affect solubility profiles and membrane permeability in biological assays, making the target compound more suitable for applications requiring slightly increased lipophilicity without violating drug-likeness rules.

Lipophilicity (XlogP)
Reported
ΔXlogP ≈ +0.54
Supports lipophilicity-based selection
Computational predictions; no experimental data
Lipophilicity Drug-likeness ADME Properties

Recommended Application Scenarios


Ketone-Dependent Synthetic Elaboration

This compound is the clear choice when a synthetic route requires a ketone functional group attached to a cyclobutyl scaffold. The 2-oxobutyl chain allows for the generation of amines (via reductive amination), alcohols (via reduction), or alkenes (via Wittig reaction), none of which can be achieved with N-cyclobutylacetamide or N-(1-methylcyclobutyl)acetamide .

Fragment-Based Drug Discovery

With a molecular weight under 200 Da and a moderate XlogP of 0.9, this compound fits the criteria for a fragment hit in FBDD. Its slightly higher lipophilicity compared to N-cyclobutylacetamide (ΔXlogP ~+0.54) may offer improved binding to hydrophobic pockets while maintaining aqueous solubility suitable for fragment screening .

Chromatographic Method Calibration

The significant molecular weight difference (183.25 vs. 127.18 g/mol) and distinct XlogP make this compound useful as a calibration standard or system suitability marker for HPLC and LC-MS methods designed for cyclobutyl amides, ensuring separation from closely related analogs like N-(1-methylcyclobutyl)acetamide .

Application
Selection Property
Validation Focus
Ketone-dependent synthetic elaboration
Ketone-functionalized cyclobutyl scaffold
Carbonyl reactivity in condensation or reduction
Fragment-based screening
Low MW and moderate lipophilicity
Binding to hydrophobic pockets with aqueous solubility
Chromatographic method calibration
Distinct MW and XlogP vs analogs
HPLC/LC-MS system suitability
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